Aminopyralid
Overview
Description
Aminopyralid is a selective herbicide used for control of broadleaf weeds, especially thistles and clovers . It belongs to the picolinic acid family of herbicides, which also includes clopyralid, picloram, triclopyr, and several less common herbicides .
Synthesis Analysis
The synthesis of Aminopyralid involves the use of 4-amino-3,5,6-trichloropyridine carboxylic acid, water, and sodium hydroxide . The reaction is carried out in a high-pressure reaction kettle, with the addition of a catalyst . The product of this reaction is 4-amino-3,6-dichloro-pyridine carboxylic acid .
Molecular Structure Analysis
The molecular formula of Aminopyralid is C6H4Cl2N2O2 . It is an organochlorine pesticide having a 3,6-dichlorinated 4-aminopicolinic acid structure . It is functionally related to a picolinic acid .
Chemical Reactions Analysis
Aminopyralid is of concern to vegetable growers, as it can enter the food chain via manure, which contains long-lasting residues of the herbicide . It affects potatoes, tomatoes, and beans, causing deformed plants, and poor or non-existent yields .
Physical And Chemical Properties Analysis
Aminopyralid has a molecular weight of 207.01 g/mol . It is an organochlorine pesticide, a member of pyridines and an aromatic amine .
Scientific Research Applications
Herbicide Use in Agriculture
Aminopyralid is widely used as a pyridine herbicide to control broadleaf weeds and woody brush in agricultural settings. It is applied to crops such as wheat, corn, and in pastures and rangelands to maintain weed-free fields .
Non-Agricultural Herbicide Application
Besides agricultural use, Aminopyralid is also utilized in non-agricultural areas such as conservation reserve program land, forests, rights of ways, industrial areas, and other non-crop sites to manage unwanted vegetation .
Impact on Tomato Cultivation
Research has shown that Aminopyralid can affect tomato growth when present in straw used as mulch or in manure applied as organic fertilizer. This highlights the importance of understanding herbicide residue dynamics in agroecosystems .
Control of Invasive Weeds
Studies have indicated that Aminopyralid is effective at controlling invasive weed species such as mugwort (Artemisia vulgaris) and Canada thistle (Cirsium arvense) at lower usage rates compared to other herbicides .
Residue Analysis in Crop Grains
Aminopyralid’s presence in crop grains is monitored using QuEChERS-based methodology, which provides sufficient efficiency for all maximum residue levels recommended by the European Food Safety Authority (EFSA), except for rape seeds .
Management of Japanese Knotweed
Sequential applications of Aminopyralid followed by Imazapyr have been studied for the management of Japanese Knotweed (Fallopia japonica), an invasive plant species. Early post-emergence application of Aminopyralid suppresses knotweed growth, facilitating late-season Imazapyr applications .
Future Directions
properties
IUPAC Name |
4-amino-3,6-dichloropyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2/c7-3-1-2(9)4(8)5(10-3)6(11)12/h1H,(H2,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXXQNOQHKNPEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)C(=O)O)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2034330 | |
Record name | 4-Amino-3,6-dichloro-2-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2034330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
In acetone 29.2, ethyl acetate 4, methanol 52.2, 1,2-dichloromethane 0.189, xylene 0.043, heptane (0.010 (all in g/L), In water, 2.48 g/L (unbuffered, 18 °C); 205 g/L (pH 7) | |
Record name | Aminopyralid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7939 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.72 at 20 °C/4 °C | |
Record name | Aminopyralid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7939 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
2.59X10-5 mPa /1.92X10-10 mmHg/ at 25 °C | |
Record name | Aminopyralid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7939 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Aminopyralid | |
Color/Form |
Off-white powder | |
CAS RN |
150114-71-9 | |
Record name | Aminopyralid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150114-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aminopyralid [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150114719 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-3,6-dichloro-2-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2034330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-3,6-dichloropyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.366 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMINOPYRALID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9S4EMJ60LF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Aminopyralid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7939 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
163.5 °C | |
Record name | Aminopyralid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7939 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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